Cas no 22566-33-2 (Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-)

シクロプロパンカルボキサルデヒド、1-(3-ブテン-1-イル)-は、シクロプロパン環とアルデヒド基、およびブテニル基を有する有機化合物です。この化合物は、分子内に反応性の高い官能基を複数持つため、有機合成において多様な変換が可能です。特に、シクロプロパン環の歪んだ結合角による高い反応性と、アルデヒド基の求電子性を活かしたカップリング反応や環化反応に有用です。また、ブテニル基を介した付加反応や重合反応にも適用可能で、医薬品中間体や機能性材料の合成における重要なビルディングブロックとしての潜在性を有しています。

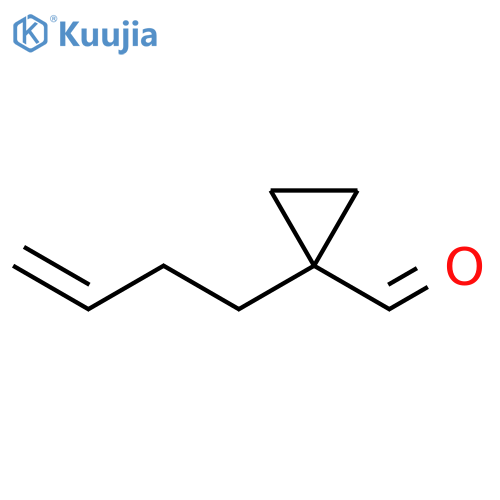

22566-33-2 structure

商品名:Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-

CAS番号:22566-33-2

MF:C8H12O

メガワット:124.180282592773

CID:5261178

Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-

-

- インチ: 1S/C8H12O/c1-2-3-4-8(7-9)5-6-8/h2,7H,1,3-6H2

- InChIKey: CBNDMCUWUUJVHY-UHFFFAOYSA-N

- ほほえんだ: C1(CCC=C)(C=O)CC1

Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-368153-0.25g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 0.25g |

$1249.0 | 2023-06-04 | ||

| Enamine | EN300-368153-0.5g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 0.5g |

$1302.0 | 2023-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069473-1g |

1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 95% | 1g |

¥5971.0 | 2023-03-17 | |

| Enamine | EN300-368153-10.0g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 10g |

$5837.0 | 2023-06-04 | ||

| Enamine | EN300-368153-2.5g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 2.5g |

$2660.0 | 2023-06-04 | ||

| Enamine | EN300-368153-0.05g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 0.05g |

$1140.0 | 2023-06-04 | ||

| Enamine | EN300-368153-0.1g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 0.1g |

$1195.0 | 2023-06-04 | ||

| Enamine | EN300-368153-1.0g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 1g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-368153-5.0g |

1-(but-3-en-1-yl)cyclopropane-1-carbaldehyde |

22566-33-2 | 5g |

$3935.0 | 2023-06-04 |

Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)- 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

22566-33-2 (Cyclopropanecarboxaldehyde, 1-(3-buten-1-yl)-) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量